4-叔丁基-5-氯-2-羟基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

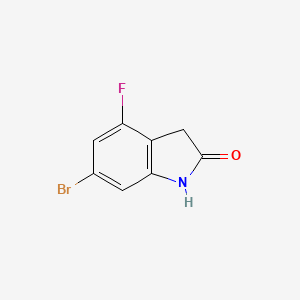

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative with a tert-butyl group and a chlorine atom as substituents on the aromatic ring. While the provided papers do not directly discuss this compound, they provide insights into the chemistry of related tert-butyl substituted benzaldehydes and their derivatives, which can be useful in understanding the behavior of 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde.

Synthesis Analysis

The synthesis of tert-butyl substituted benzaldehydes can be complex, involving multiple steps and various reagents. For instance, a short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde has been developed using the HBr-DMSO system as an effective oxidant, with an overall yield of 45% from 2-tert-butyl-p-cresol . This indicates that similar methodologies could potentially be applied to synthesize 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde, albeit with necessary modifications to introduce the chlorine substituent at the appropriate position on the aromatic ring.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is crucial for their reactivity and physical properties. For example, the synthesis and misidentification of 4-tert-butyl-2,6-dinitrobenzaldehyde revealed the importance of correctly identifying the positions of substituents on the aromatic ring, as misidentification can lead to incorrect assumptions about the compound's properties . Therefore, the precise placement of the tert-butyl and chlorine substituents in 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde would significantly influence its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of tert-butyl substituted benzaldehydes can vary depending on the substituents and reaction conditions. For instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde can undergo anionic condensations in the presence of weak bases, leading to various products such as cinnamic acid derivatives . Similarly, 4-tert-butylcatechol undergoes electrochemical methoxylation to form methoxyquinone derivatives . These studies suggest that 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde may also participate in similar reactions, potentially leading to a range of derivatives depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted benzaldehydes are influenced by their molecular structure. For example, the synthesis of organophosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol from 3,5-di-tert-butyl-4-hydroxybenzaldehyde shows that introducing different functional groups can lead to compounds with varied properties . The presence of a tert-butyl group generally increases the steric hindrance around the aromatic ring, which can affect the compound's boiling point, solubility, and stability. The chlorine atom in 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde would also contribute to its reactivity and physical properties, potentially making it more electrophilic and affecting its solubility in organic solvents.

科学研究应用

-

Chemical Synthesis

- Application : 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde is used in chemical synthesis .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the chemical synthesis involving this compound are not specified in the source .

-

Thermal Decomposition Study

- Application : This compound has been used in the study of thermal decomposition characteristics of BHT and its peroxide (BHTOOH) .

- Method of Application : The thermal decomposition properties of BHT and BHTOOH were compared by the mini closed pressure vessel test (MCPVT) and differential scanning calorimetry (DSC). Their kinetics of thermal decomposition were studied using thermogravimetric analysis (TGA). The thermal decomposition products of BHT and BHTOOH were analyzed by gas chromatography-mass spectrometry (GC–MS) .

- Results or Outcomes : The results show that there was no significant change in temperature pressure when BHT was warmed up under a nitrogen atmosphere, indicating that BHT was stable within 400 K. The thermal decomposition reaction of BHTOOH was rapid with an initial reaction temperature of 375.2 K .

-

Synthesis of Organic Ligands

- Application : This compound may be used in the synthesis of organic ligands .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the synthesis involving this compound are not specified in the source .

-

Research and Development

- Application : This compound is used for research and development .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the research and development involving this compound are not specified in the source .

安全和危害

属性

IUPAC Name |

4-tert-butyl-5-chloro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,3)8-5-10(14)7(6-13)4-9(8)12/h4-6,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKVUNJCAVCOOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C(=C1)O)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

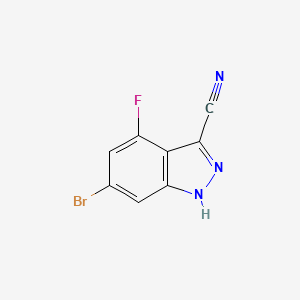

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292657.png)